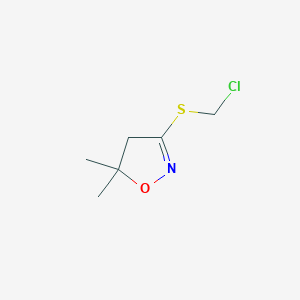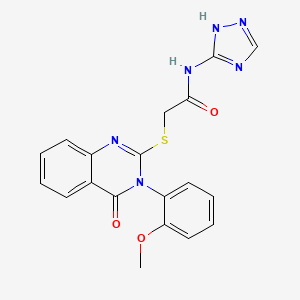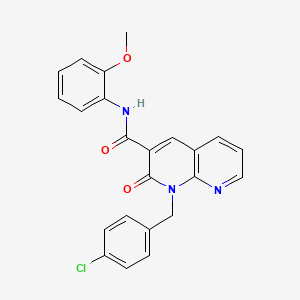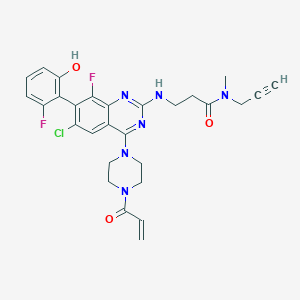![molecular formula C22H20N4O2 B2896801 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide CAS No. 946217-22-7](/img/structure/B2896801.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide” is a chemical compound with a complex structure . It contains an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, the process involves the reaction of appropriate amines with 3-bromo-6-chloroimidazo[1,2-b]pyridazine in n-propanol at 150 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a methoxy group, an imidazo[1,2-b]pyridazine ring, and a benzamide moiety .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has shown that derivatives structurally related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide exhibit significant antimicrobial activity. A study focused on the synthesis and antimicrobial screening of similar compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, highlighting their potential in treating microbial diseases (Desai et al., 2013).
Oncological Applications
Compounds within the same chemical family have demonstrated promising activity against breast cancer cells. One study discovered that selenylated derivatives were highly cytotoxic to MCF-7 cells, inhibiting cell proliferation and inducing apoptosis through DNA cleavage, suggesting potential for breast cancer chemotherapy (Almeida et al., 2018).
Cardiovascular Effects
Benzimidazole derivatives related to N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide have been studied for their cardiovascular effects. One such study on pimobendan, a structurally similar compound, showed its ability to sensitize myofibrils to calcium, suggesting potential use in improving heart muscle contractility (Piazzesi et al., 1987).
Enzyme Inhibition
Research into the enzyme inhibitory effects of benzimidazole derivatives has indicated that these compounds can effectively block the function of specific enzymes. A study demonstrated that substituted benzimidazoles could inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a potential mechanism for treating conditions like gastroesophageal reflux disease (Fellenius et al., 1981).
Sensor Development
Imidazo[1,2-a]pyrimidine derivatives, related to the compound , have been explored for their optical properties and potential as fluorescent sensors. One study found that these compounds could selectively detect zinc ions, suggesting applications in environmental monitoring and biochemical assays (Rawat & Rawat, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-5-4-6-17(11-14)22(27)24-18-12-16(8-7-15(18)2)19-13-26-20(23-19)9-10-21(25-26)28-3/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBKIJJOFGPMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2896721.png)
![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)



![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)



![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)